molecular formula C14H10F3NO B15151951 3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol

3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B15151951
M. Wt: 265.23 g/mol
InChI Key: LVBSDWKYZVGTGC-UHFFFAOYSA-N
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Description

3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol is a compound that belongs to the class of Schiff bases, also known as imines or azomethines. These compounds are typically formed by the condensation of aldehydes or ketones with primary amines, resulting in the formation of a carbon-nitrogen double bond (C=N). The presence of the trifluoromethyl group (CF3) in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the condensation reaction between 3-(trifluoromethyl)aniline and salicylaldehyde. The reaction is usually carried out in an alcoholic solvent under reflux conditions to facilitate the removal of water, which is a byproduct of the reaction. The reaction can be represented as follows:

[ \text{3-(trifluoromethyl)aniline} + \text{salicylaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with various molecular targets. The imine group (C=N) is crucial for its biological activity, allowing it to form complexes with metal ions and interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol
  • (E,E)-α-(Methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]imino}methyl)phenol

Uniqueness

3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol stands out due to its unique combination of the trifluoromethyl group and the imine functionality. This combination imparts enhanced chemical stability, biological activity, and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C14H10F3NO

Molecular Weight

265.23 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-4-2-5-12(8-11)18-9-10-3-1-6-13(19)7-10/h1-9,19H

InChI Key

LVBSDWKYZVGTGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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